molecular formula C10H20O B14681487 2-Heptyl-2-methyloxirane CAS No. 35270-98-5

2-Heptyl-2-methyloxirane

Cat. No.: B14681487
CAS No.: 35270-98-5
M. Wt: 156.26 g/mol
InChI Key: NWUFFHCAVDQKNN-UHFFFAOYSA-N
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Description

2-Heptyl-2-methyloxirane (CAS: 35270-98-5) is an epoxide compound characterized by a seven-carbon heptyl chain and a methyl group attached to the oxirane (epoxide) ring. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.26 g/mol. The compound is synthesized via reactions involving intermediates such as 2-methylundec-2-en-4-one and iodomanganese complexes, as noted in synthetic pathways .

Properties

CAS No.

35270-98-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-heptyl-2-methyloxirane

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-10(2)9-11-10/h3-9H2,1-2H3

InChI Key

NWUFFHCAVDQKNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(CO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-heptyl-2-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can react with the epoxide under acidic or basic conditions.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction or ring-opening reactions.

    Substituted Epoxides: Formed through nucleophilic substitution.

Scientific Research Applications

2-Heptyl-2-methyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Heptyl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Oxirane Compounds

The following table compares 2-heptyl-2-methyloxirane with structurally analogous epoxides, emphasizing molecular features, hazards, and applications based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards (GHS Classification) Applications/Notes References
This compound C₁₀H₂₀O 156.26 Heptyl, methyl Not explicitly reported in evidence. Synthetic intermediate (e.g., in ketone/epoxide transformations).
Oxirane, 2-methyl-2-phenyl C₉H₁₀O 134.18 Methyl, phenyl Not provided. Potential use in resins or adhesives due to aromatic stability.
2-[(2-Nonylphenoxy)methyl]oxirane C₁₈H₂₈O₂ 276.41 Nonylphenoxy, methyloxirane H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory) Laboratory chemical; restricted due to alkylphenol derivatives (environmental concerns).
Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- C₁₁H₂₂O₂ 186.29 2-ethylhexyloxy H315 (skin irritation), H319 (eye irritation), H335 (respiratory) Industrial applications (e.g., surfactants, plasticizers).
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 4-methoxyphenyl, methyl Not provided. Pharmaceutical intermediate (e.g., epoxyanethole derivatives).
(2S)-2-(2-methoxyphenyl)oxirane C₉H₁₀O₂ 150.17 2-methoxyphenyl Not provided. Chiral building block for asymmetric synthesis.

Key Observations:

Aromatic vs. Aliphatic Substituents: Phenyl or methoxyphenyl groups (e.g., in ) enhance stability but may introduce environmental or toxicity concerns compared to aliphatic derivatives.

Hazard Profiles: Nonylphenoxy and 2-ethylhexyl derivatives () exhibit significant irritancy and respiratory hazards, likely due to their bulky substituents disrupting biological membranes. Data gaps exist for this compound’s hazards, necessitating precautionary handling typical of epoxides (e.g., skin/eye protection).

Applications :

  • Industrial Use : Branched alkyl derivatives (e.g., 2-ethylhexyl ) are favored in surfactant production.
  • Pharmaceuticals : Methoxyphenyl-substituted oxiranes () are chiral intermediates in drug synthesis.
  • This compound : Likely serves as a specialty intermediate in organic synthesis, though specific applications require further research.

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